![molecular formula C16H25N3O B2722709 5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine CAS No. 2380032-80-2](/img/structure/B2722709.png)
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a member of the purinergic receptor family. The P2Y1 receptor is involved in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and neuronal signaling. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.
作用机制
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine selectively binds to and inhibits the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed in various tissues, including platelets, smooth muscle cells, and neurons. Activation of the P2Y1 receptor leads to intracellular calcium mobilization and subsequent downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of vascular smooth muscle, and modulation of synaptic transmission. In platelet aggregation studies, this compound has been shown to inhibit ADP-induced platelet aggregation by blocking the P2Y1 receptor. In vascular tone regulation studies, this compound has been shown to induce relaxation of vascular smooth muscle by inhibiting the P2Y1 receptor-mediated vasoconstriction. In neuronal signaling studies, this compound has been shown to modulate synaptic transmission by inhibiting the P2Y1 receptor-mediated release of neurotransmitters.
实验室实验的优点和局限性
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine has several advantages and limitations for lab experiments. The main advantage is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the receptor's role in various processes. The main limitation is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods. Additionally, this compound may have off-target effects on other purinergic receptors, which should be taken into consideration when interpreting experimental results.
未来方向
There are several future directions for research involving 5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine. One potential direction is the investigation of its therapeutic potential in thrombosis and hypertension. Another potential direction is the investigation of its role in neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the P2Y1 receptor-mediated effects of this compound.
合成方法
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine can be synthesized using a multi-step process starting from 2,4,6-trimethylpyrimidine. The key step involves the coupling of 1-(3-methylbut-2-enyl)piperidine with 2-chloro-5-methylmethoxypyrimidine, followed by deprotection and purification steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
科学研究应用
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine has been used in various scientific research applications, including platelet aggregation, vascular tone regulation, and neuronal signaling. In platelet aggregation studies, this compound has been shown to inhibit ADP-induced platelet aggregation, suggesting a potential therapeutic application in preventing thrombosis. In vascular tone regulation studies, this compound has been shown to inhibit vasoconstriction, suggesting a potential therapeutic application in hypertension. In neuronal signaling studies, this compound has been shown to modulate synaptic transmission, suggesting a potential therapeutic application in neurological disorders.
属性
IUPAC Name |
5-methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)6-8-19-7-4-5-15(11-19)12-20-16-17-9-14(3)10-18-16/h6,9-10,15H,4-5,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOHFMVLSQQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

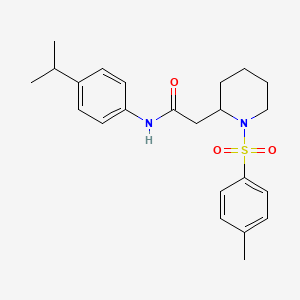
![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
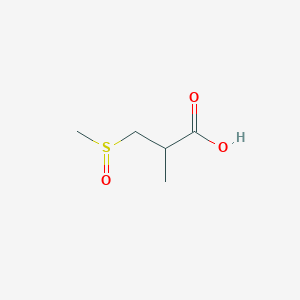
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
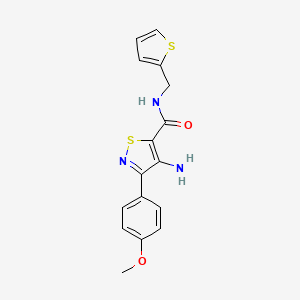
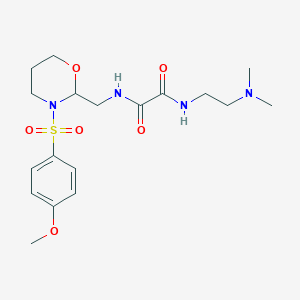
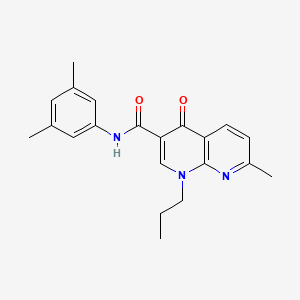

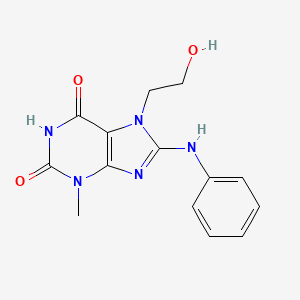
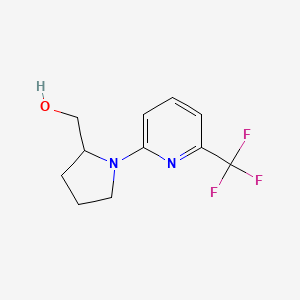
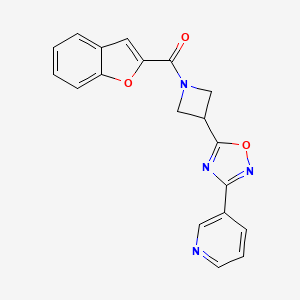

![1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)